molecular formula C7H4F2N2O3 B1446292 3,5-Difluoro-2-nitrobenzamide CAS No. 1806335-19-2

3,5-Difluoro-2-nitrobenzamide

Cat. No. B1446292
M. Wt: 202.11 g/mol
InChI Key: SCLORLWSFWCAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-2-nitrobenzamide, also known as 3,5-Difluoro-2-nitrobenzamide, is a synthetic organic compound with the chemical formula C7H4F2N2O2. It is a white crystalline solid with a melting point of 166 °C. 3,5-Difluoro-2-nitrobenzamide is used in various scientific research applications and has a variety of biochemical and physiological effects.

Mechanism Of Action

3,5-Difluoro-2-nitrobenzamide-2-nitrobenzamide acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It also binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.

Biochemical And Physiological Effects

3,5-Difluoro-2-nitrobenzamide-2-nitrobenzamide has a variety of biochemical and physiological effects, including inhibition of the cytochrome P450 enzymes, inhibition of protein kinase C, inhibition of lipoxygenase, and inhibition of cyclooxygenase. It also has anti-inflammatory, anti-cancer, and anti-viral activities.

Advantages And Limitations For Lab Experiments

The main advantage of using 3,5-Difluoro-2-nitrobenzamide-2-nitrobenzamide in lab experiments is its ability to inhibit cytochrome P450 enzymes, which is important for drug metabolism and drug transport studies. Additionally, it is relatively easy to synthesize and is commercially available. The main limitation of using 3,5-Difluoro-2-nitrobenzamide-2-nitrobenzamide in lab experiments is its low solubility in water.

Future Directions

Future research on 3,5-Difluoro-2-nitrobenzamide-2-nitrobenzamide should focus on its potential therapeutic applications, such as its anti-cancer and anti-viral activities. Additionally, further research should be conducted on the mechanism of action of 3,5-Difluoro-2-nitrobenzamide-2-nitrobenzamide and its effects on other enzymes and proteins. Finally, research should be conducted on the synthesis of 3,5-Difluoro-2-nitrobenzamide-2-nitrobenzamide and its derivatives in order to improve its solubility in water.

Scientific Research Applications

3,5-Difluoro-2-nitrobenzamide-2-nitrobenzamide is used in a variety of scientific research applications, including drug discovery, drug metabolism, and drug transport. It is also used as a starting material for the synthesis of other compounds, such as 2-nitrobenzyl alcohol, 2-nitrobenzamide, and 2-nitrobenzene.

properties

IUPAC Name

3,5-difluoro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O3/c8-3-1-4(7(10)12)6(11(13)14)5(9)2-3/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLORLWSFWCAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-2-nitrobenzamide
Reactant of Route 4
3,5-Difluoro-2-nitrobenzamide
Reactant of Route 5
3,5-Difluoro-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.